1H and 13C NMR chemical shifts for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride
1H and 13C NMR chemical shifts for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Characteristics of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride. In the absence of direct experimental data in publicly available literature, this document synthesizes information from analogous chemical structures to forecast the chemical shifts, multiplicities, and coupling constants. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the identification and structural elucidation of this and related compounds. The methodologies for these predictions are transparently presented, underscoring the necessity of experimental verification.
Introduction
3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine is a molecule of interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole and cyclobutane motifs in pharmacologically active compounds. The 1,2,4-triazole ring is a key component in a variety of therapeutic agents, while the cyclobutane ring serves as a versatile scaffold, offering unique three-dimensional structures. NMR spectroscopy is an indispensable tool for the unambiguous structural determination of such novel chemical entities. This guide focuses on the dihydrochloride salt form, which significantly influences the electronic environment and, consequently, the NMR spectrum.
Methodology for Spectral Prediction
The predicted NMR data herein are derived from a comprehensive analysis of published NMR data for structurally related compounds. The key structural fragments considered are:
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The 1,2,4-Triazole Ring: The chemical shifts for the protons and carbons of the triazole ring are estimated based on known 1-substituted 1,2,4-triazole derivatives.[1][2]
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The Cyclobutane Ring: The puckered conformation of the cyclobutane ring and the influence of substituents on proton and carbon chemical shifts are inferred from studies on substituted cyclobutanes.[3][4]
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The Cyclobutylamine Moiety and Effects of Protonation: The impact of the protonated amine group (-NH₃⁺) on the chemical shifts of adjacent and nearby protons and carbons is a critical consideration. Protonation is known to cause a significant deshielding (downfield shift) of neighboring nuclei.[5][6]
The following workflow illustrates the predictive process:
Figure 1: Workflow for the prediction of NMR spectral data.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride is anticipated to exhibit distinct signals for the triazole, cyclobutane, and ammonium protons. The protonation of the amine and one of the triazole nitrogens will result in a general downfield shift for most signals compared to the free base.
Figure 2: Molecular structure of 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride with key protons labeled.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H5' (Triazole) | 9.0 - 9.4 | s (singlet) | - | Aromatic proton on a protonated azole ring.[1] |
| H3' (Triazole) | 8.4 - 8.8 | s (singlet) | - | Aromatic proton on a protonated azole ring.[1] |
| -NH₃⁺ | 7.5 - 8.5 | br s (broad singlet) | - | Highly variable, dependent on solvent and concentration.[5] |
| H3 | 4.8 - 5.2 | m (multiplet) | - | Methine proton deshielded by the adjacent triazole ring. |
| H1 | 3.7 - 4.1 | m (multiplet) | - | Methine proton deshielded by the adjacent ammonium group.[6] |
| H2, H4 | 2.6 - 3.4 | m (multiplet) | - | Diastereotopic methylene protons with complex splitting. |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C5' (Triazole) | 150 - 155 | Aromatic carbon in a protonated azole ring.[1][2] |
| C3' (Triazole) | 142 - 147 | Aromatic carbon in a protonated azole ring.[1][2] |
| C3 | 52 - 58 | Methine carbon attached to the electronegative triazole ring. |
| C1 | 47 - 53 | Methine carbon attached to the electron-withdrawing ammonium group.[7] |
| C2, C4 | 32 - 38 | Methylene carbons of the cyclobutane ring.[3] |
Experimental Protocol for NMR Analysis
To experimentally validate the predicted data, the following general protocol is recommended.
Sample Preparation:
-
Weigh approximately 5-10 mg of 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆, approximately 0.6-0.7 mL) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans (depending on sample concentration), relaxation delay of 2 seconds, spectral width of 200-220 ppm.
-
-
2D NMR (for full assignment):
-
COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.
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Conclusion
This technical guide provides a robust, literature-based prediction of the ¹H and ¹³C NMR spectra of 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride. The predicted chemical shifts and multiplicities offer a valuable starting point for the analysis of experimentally acquired data. It is imperative to note that these are predicted values and may differ from experimental results due to subtle conformational and solvent effects. Therefore, the acquisition of experimental NMR data, including 2D correlation spectra, is essential for the definitive structural confirmation and assignment of all proton and carbon signals.
References
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The Royal Society of Chemistry. (2023). Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine- 1,2,4-triazoles. Retrieved from [Link]
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AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link]
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Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 35-43. Retrieved from [Link]
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Wiley-VCH GmbH. (2025). 1,2,4-Triazole. SpectraBase. Retrieved from [Link]
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Delaforge, E., et al. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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ResearchGate. (n.d.). The 1 HNMR spectral data of 1,2,4-Triazole derivatives (7-10). Retrieved from [Link]
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ResearchGate. (2025). Synthesis and NMR spectra of the syn and anti isomers of substituted cyclobutanes—evidence for steric and spatial hyperconjugative interactions. Retrieved from [Link]
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ACS Publications. (2014). 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture. The Journal of Physical Chemistry B. Retrieved from [Link]
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Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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RSC Publishing. (n.d.). Protonation Sequence of Linear Aliphatic Polyamines by 13C NMR Spectroscopy. Retrieved from [Link]
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ACS Publications. (n.d.). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry. Retrieved from [Link]
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ACS Publications. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). The Use of 13C NMR Isotopomer Distributions for Following Proton Exchange and Unambiguously Assigning the Carbons and Coordinate. Retrieved from [Link]
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ACS Publications. (2015). 1H and 15N NMR Characterization of the Amine Groups of Heparan Sulfate Related Glucosamine Monosaccharides in Aqueous Solution. Analytical Chemistry. Retrieved from [Link]
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